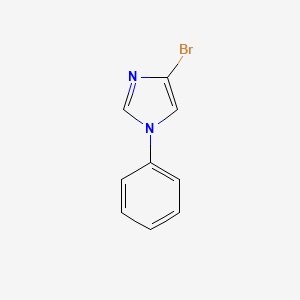

4-Bromo-1-phenyl-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffold in Contemporary Organic Chemistry and Medicinal Chemistry Research

The imidazole ring is a versatile building block in the development of new chemical entities with diverse applications. journalijcar.orgnih.gov Its amphoteric nature, meaning it can act as both an acid and a base, along with its ability to participate in hydrogen bonding and various other molecular interactions, makes it a highly valuable component in the design of new drugs and materials. ajrconline.orgnih.gov The imidazole nucleus is a key feature in numerous biologically active molecules, including natural products like the amino acid histidine and synthetic drugs. wikipedia.orgbiomedpharmajournal.orgsemanticscholar.org

In medicinal chemistry, imidazole derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases. biomedpharmajournal.orgijsrtjournal.comscilit.com They are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. journalijcar.orgajrconline.orgjchemrev.com The ability of the imidazole scaffold to be readily modified allows chemists to fine-tune the properties of the resulting molecules to enhance their biological activity and selectivity. ajrconline.orgijsrtjournal.com

Historical Context of Imidazole Synthesis and Derivatization

The history of imidazole chemistry dates back to 1858 when Heinrich Debus first synthesized the parent imidazole compound, which he named glyoxaline. wikipedia.orgmdpi.com His method involved the condensation of glyoxal (B1671930), formaldehyde, and ammonia (B1221849). wikipedia.orgmdpi.com While this initial synthesis had low yields, it laid the groundwork for the development of numerous other synthetic routes to imidazoles. wikipedia.orgmdpi.com

Over the years, a variety of methods for synthesizing substituted imidazoles have been developed, often categorized by the number and type of bonds formed during the ring-closing process. wikipedia.org Notable classical methods include the Debus-Radziszewski synthesis, which is a modification of the original Debus method, the Van Leusen imidazole synthesis utilizing tosylmethyl isocyanides (TosMIC), and the Wallach synthesis. ajrconline.orgirjmets.comnumberanalytics.com These foundational methods, along with more modern and efficient synthetic strategies, have provided chemists with a powerful toolkit for creating a vast library of imidazole derivatives for various research applications. irjmets.comrsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCHREPCYDQKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

While specific experimental ¹H NMR data for 4-Bromo-1-phenyl-1H-imidazole is not detailed in the reviewed literature, the expected spectrum can be predicted based on its molecular structure. The spectrum would feature distinct signals corresponding to the protons on the imidazole (B134444) and phenyl rings.

The protons on the phenyl group are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The signals would likely present as complex multiplets due to spin-spin coupling between the ortho, meta, and para protons. The two non-equivalent protons on the imidazole ring would also produce unique signals, likely as singlets or doublets depending on the coupling constants, in a region characteristic of heteroaromatic compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Phenyl Protons (H-2', H-3', H-4', H-5', H-6') | ~7.0 - 8.0 | Multiplet (m) | 5H |

| Imidazole Proton (H-2) | ~7.5 - 8.0 | Singlet (s) | 1H |

| Imidazole Proton (H-5) | ~7.0 - 7.5 | Singlet (s) | 1H |

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Imidazole C-2 | ~135 - 145 |

| Imidazole C-4 (C-Br) | ~110 - 120 |

| Imidazole C-5 | ~115 - 125 |

| Phenyl C-1' (ipso) | ~135 - 140 |

| Phenyl C-2'/C-6' (ortho) | ~120 - 130 |

| Phenyl C-3'/C-5' (meta) | ~125 - 135 |

| Phenyl C-4' (para) | ~120 - 130 |

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts and understanding the electronic structure that governs them. researchgate.netmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic shielding tensors. researchgate.net These calculations provide theoretical NMR data that can corroborate experimental findings or predict spectra for novel or uncharacterized molecules. researchgate.net

The process involves optimizing the molecular geometry and then calculating the shielding tensors for each nucleus (e.g., ¹H, ¹³C). mdpi.commanchester.ac.uk These tensors, when averaged, yield the isotropic shielding constant, which can be converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations are invaluable for assigning complex spectra and resolving ambiguities in structural analysis. nih.gov Studies on related nitroimidazole and transition-metal complexes have shown that incorporating solvent and thermal effects is crucial for achieving high accuracy in condensed-phase NMR calculations. researchgate.net While a specific computational study on this compound was not identified in the surveyed literature, this methodology is directly applicable for its theoretical characterization.

Infrared (IR) Spectroscopy

Key expected vibrations include C-H stretching from both the aromatic phenyl ring and the heteroaromatic imidazole ring, stretching of C=C and C=N bonds within the rings, and the C-Br stretch at lower frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Phenyl) | 3100 - 3000 | Medium-Weak |

| Heteroaromatic C-H Stretch (Imidazole) | 3150 - 3100 | Medium-Weak |

| C=C and C=N Ring Stretching | 1610 - 1450 | Medium-Strong |

| C-N Stretching | 1400 - 1300 | Medium |

| C-H In-plane and Out-of-plane Bending | 1300 - 690 | Strong |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, the most telling feature in its mass spectrum would be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion peak will appear as a characteristic doublet of nearly equal intensity (1:1 ratio), separated by 2 mass-to-charge units (m/z). This provides definitive evidence for the presence of a single bromine atom in the molecule. The calculated molecular weight of the compound is approximately 223.07 g/mol . aaronchem.com

Analysis of the parent compound, 4-bromo-1H-imidazole, shows its molecular ion peaks at m/z 146 and 148. nih.gov For this compound, the molecular ion doublet is expected at m/z 222 and 224. Common fragmentation patterns would likely involve the loss of the bromine atom, loss of HCN from the imidazole ring, or fragmentation of the phenyl group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

| 222, 224 | [C₉H₇BrN₂]⁺ | Molecular ion (M⁺) peak, showing 1:1 isotopic pattern for Br |

| 143 | [C₉H₇N₂]⁺ | Loss of Br radical from the molecular ion |

| 116 | [C₈H₆N]⁺ | Loss of Br and HCN from the molecular ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. biocompare.com Molecules containing aromatic and heteroaromatic systems, such as this compound, are expected to absorb light in the ultraviolet region. The absorption is due to π→π* electronic transitions within the conjugated π-systems of the phenyl and imidazole rings. researchgate.net

While specific experimental UV-Vis data for this compound was not found, related structures like 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) exhibit absorption bands between 340-470 nm, which are attributed to these π→π* transitions. researchgate.net It is reasonable to expect this compound to have a characteristic absorption spectrum in the UV range, likely below 350 nm.

Fluorescence is the emission of light from a molecule after it has absorbed light. While many aromatic heterocyclic compounds are known to fluoresce, specific fluorescence studies for this compound are not available in the reviewed scientific literature. The presence of the heavy bromine atom could potentially quench fluorescence through the heavy-atom effect, but experimental verification would be required to determine the compound's emissive properties.

X-Ray Crystallography and Single Crystal X-Ray Diffraction Analysis

A hypothetical crystallographic study would involve growing a suitable single crystal of this compound and exposing it to a beam of X-rays. The diffraction pattern produced would be analyzed to generate an electron density map, from which the atomic positions can be determined.

Determination of Electronic and Spatial Structure

The analysis of the X-ray diffraction data would reveal the spatial arrangement of the atoms in this compound. This includes the planarity of the imidazole and phenyl rings and the dihedral angle between them. The electronic structure is inferred from the determined bond lengths, which can indicate the degree of electron delocalization within the aromatic systems.

A hypothetical data table of crystal and refinement parameters is presented below.

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₇BrN₂ |

| Formula weight | 223.07 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 10.20 |

| c (Å) | 11.30 |

| β (°) | 98.5 |

| Volume (ų) | 965.0 |

| Z | 4 |

| Calculated density (g/cm³) | 1.535 |

| Absorption coefficient (mm⁻¹) | 3.850 |

| F(000) | 440 |

Analysis of Intermolecular Interactions (e.g., C-H⋯N/O Hydrogen Bonds, Stacking Interactions)

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. Single crystal X-ray diffraction is crucial for identifying and characterizing these interactions.

C-H⋯N Hydrogen Bonds: It is plausible that weak hydrogen bonds would form between the hydrogen atoms of the phenyl and imidazole rings and the nitrogen atoms of neighboring imidazole rings. These interactions play a significant role in the packing of the molecules in the crystal lattice.

π-π Stacking Interactions: The aromatic phenyl and imidazole rings are likely to engage in π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent rings interact, are a key factor in the stabilization of the crystal structure of many aromatic compounds. The analysis would determine the centroid-to-centroid distance and the slip angle between stacked rings.

Halogen Bonding: The bromine atom could potentially participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom (like nitrogen) on an adjacent molecule.

Advanced Spectroscopic Probes for Electronic Properties

Advanced spectroscopic techniques could provide further insight into the electronic properties of this compound. Techniques such as UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule, which are influenced by the conjugated π-system of the phenyl and imidazole rings. Fluorescence spectroscopy could be used to study the emission properties of the compound, providing data on its potential as a luminophore. Computational studies, often used in conjunction with experimental spectroscopy, could help to model the electronic structure and predict spectroscopic behavior.

Chemical Reactivity and Transformation Pathways

Substitution Reactions on the Imidazole (B134444) Ring and Phenyl Moiety

Nucleophilic Substitution Reactions

Although direct SNAr on 4-bromo-1-phenyl-1H-imidazole is not extensively documented, related computational studies on the reaction of imidazole with 2-bromo-1-arylethanones provide insight into the nucleophilic character of the imidazole nitrogen. cumhuriyet.edu.trresearchgate.net For the bromine at the C4 position to be displaced by a nucleophile, the reaction typically requires activation, for instance, by quaternization of the imidazole ring, which would significantly increase its electrophilicity. In the absence of strong activating groups, these reactions may proceed under harsh conditions or not at all. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is the opposite of the trend observed in SN1 and SN2 reactions. youtube.com This suggests that breaking the carbon-halogen bond is not the rate-determining step; rather, the attack of the nucleophile is key. chemistrysteps.com

Palladium-Catalyzed Amination

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds and is highly applicable to aryl and heteroaryl halides like this compound. libretexts.org This reaction involves the cross-coupling of an amine with the aryl bromide in the presence of a palladium catalyst and a suitable base.

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amide complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

A variety of amines, including primary and secondary, aliphatic and aromatic, can be coupled with bromo-heterocycles. The choice of ligand for the palladium catalyst is crucial for the success of the reaction. Ligands such as bulky, electron-rich phosphines (e.g., tBuDavePhos) have been shown to be effective in the amination of 4-bromo-1H-imidazole with various anilines. researchgate.net

Table 1: Examples of Palladium-Catalyzed Amination with Bromo-Heterocycles This table is illustrative and based on reactions with similar bromo-heterocyclic compounds.

| Bromo-Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1H-imidazole | Aniline | Pd₂(dba)₃ / tBuDavePhos | LHMDS | THF | ~70-80 | researchgate.net |

| 4-Bromo-1H-1-tritylpyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene (B28343) | Good | cumhuriyet.edu.trnih.gov |

| 4-Bromo-1H-pyrazole | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | High | libretexts.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the bromoimidazole with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. acs.org It is widely used to synthesize biaryl and heteroaryl-aryl compounds. The catalytic cycle is similar to other palladium-catalyzed reactions, involving oxidative addition, transmetalation with the boronic acid (facilitated by a base), and reductive elimination. A variety of palladium catalysts, such as Pd(PPh₃)₄, are effective for this transformation. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. sigmaaldrich.com This reaction is catalyzed by a palladium complex and requires a base. mdpi.com The reaction is highly stereoselective, typically affording the trans isomer. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the bromoimidazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.net This method is a direct way to introduce alkynyl moieties onto the imidazole ring.

Table 2: Overview of Cross-Coupling Reactions for Bromo-Aromatic Compounds This table provides general conditions and coupling partners for reactions applicable to this compound.

| Reaction | Coupling Partner | Typical Catalyst | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Aryl/Vinyl-substituted imidazole | acs.orgrsc.org |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Alkenyl-substituted imidazole | sigmaaldrich.commdpi.com |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Alkynyl-substituted imidazole | researchgate.netwikipedia.org |

Oxidation and Reduction Pathways

The imidazole ring and the associated phenyl and bromo substituents can undergo both oxidation and reduction under specific conditions.

Reduction: The bromine atom on the imidazole ring can be removed via reductive dehalogenation. A common method for the reduction of poly-bromo imidazoles to mono-bromo derivatives is the use of sodium sulfite (B76179) in an aqueous solution under reflux. nih.gov Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can also be employed for the de-bromination of aryl bromides. Furthermore, the reduction of aromatic nitro compounds to phenylhydroxylamines is a well-established transformation, suggesting that if a nitro group were present on the phenyl ring, it could be selectively reduced. researchgate.net

Cyclization Reactions and Fused Heterocycle Formation

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are of interest in medicinal chemistry. researchgate.netnih.govscispace.com The bromine atom and the C5-position of the imidazole ring are key sites for building new rings.

A common strategy involves a two-step sequence:

Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck) is used to introduce a side chain at the C4 position. This side chain contains a functional group that can participate in a subsequent cyclization reaction.

Cyclization: An intramolecular reaction is then induced to form the new fused ring. For example, an intramolecular Heck reaction can be used to form a new ring if an alkenyl group is introduced onto the molecule. This reaction is highly efficient for forming five- and six-membered rings. libretexts.org

For instance, coupling this compound with a suitable vinyl boronic acid could yield a 4-alkenyl-1-phenyl-1H-imidazole intermediate. Subsequent intramolecular Heck cyclization could then lead to the formation of a fused ring system. Another approach involves the condensation of a functionalized imidazole with a suitable partner. For example, the synthesis of imidazo[4,5-b]pyridines can be achieved by the condensation of 2,3-diaminopyridine (B105623) derivatives with aldehydes. nih.gov By analogy, a functionalized 4-amino-1-phenyl-1H-imidazole (derived from the bromo precursor) could potentially be used as a building block for similar fused systems.

Metallation Reactions

Metallation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, metallation can occur at several positions, influenced by the directing effects of the substituents and the choice of base.

Directed Ortho-Metallation (DoM): A directing metalation group (DMG) can direct a strong base, like n-butyllithium, to deprotonate the adjacent ortho position. The nitrogen atoms in the imidazole ring can act as a DMG. For 1-substituted imidazoles, lithiation typically occurs at the C2 position, as it is the most acidic proton. If the C2 position is blocked, lithiation can occur at the C5 position.

Metal-Halogen Exchange: The bromine atom at the C4 position can undergo metal-halogen exchange with a strong organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. This reaction would generate a 4-lithio-1-phenyl-1H-imidazole intermediate, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position. However, attempts to perform metal-halogen exchange on some bromo-imidazoles have been reported to be challenging. mdpi.com

The phenyl group itself can also be subject to directed ortho-metalation, although the imidazole ring is likely to be the more powerful directing group for deprotonation on the imidazole ring itself. The choice of reaction conditions (base, solvent, temperature) is critical to control the regioselectivity of the metallation reaction.

Reactivity Towards Specific Reagents (e.g., Amines, Phenols)

The bromine atom at the C4 position of this compound renders the compound susceptible to various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These transformations are pivotal for the synthesis of more complex derivatives.

Reactivity with Amines:

The primary pathway for reacting this compound with amines is through palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of 4-amino-1-phenyl-1H-imidazole derivatives. While specific studies on this compound are not extensively detailed, research on the closely related 4-bromo-1H-imidazole provides a strong model for its reactivity. nih.gov

The success of these amination reactions is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. Studies on unprotected bromoimidazoles have shown that sterically hindered, electron-rich phosphine ligands are crucial for achieving high yields. nih.gov For instance, the coupling of 4-bromo-1H-imidazole with various aliphatic, aromatic, and heteroaromatic amines has been successfully achieved using a palladium precursor in combination with a specialized ligand and a strong base like lithium bis(trimethylsilyl)amide (LHMDS) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov The reaction demonstrates broad scope, accommodating a range of amine coupling partners from simple anilines to more complex aminoheterocycles. nih.gov However, the stability of the resulting aminoimidazole product can sometimes be a challenge, with decomposition observed during purification attempts in certain cases. nih.gov

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of bromoimidazoles, which are analogous to the expected reactions of this compound.

| Amine Type | Typical Catalyst/Ligand System | Typical Base | Solvent | General Observations |

|---|---|---|---|---|

| Aromatic Amines (e.g., Aniline) | Pd₂(dba)₃ / Buchwald-type phosphine ligand | LHMDS or NaOtBu | THF or Toluene | Good to excellent yields are generally achieved. Ligand choice is critical for reaction efficiency. nih.gov |

| Aliphatic Amines (e.g., n-Hexylamine) | Pd₂(dba)₃ / Josiphos-type ligand | LHMDS | THF | Effective coupling is possible, providing access to alkylamino-imidazoles. nih.gov |

| Heteroaromatic Amines (e.g., Aminopyridines) | Pd(OAc)₂ / XPhos | K₂CO₃ or Cs₂CO₃ | Dioxane or Toluene | Generally successful, though higher catalyst loadings or longer reaction times may be needed for less nucleophilic amines. nih.gov |

Reactivity with Phenols:

Similar to amines, phenols can be coupled with this compound to form diaryl ethers. This transformation can be achieved via palladium-catalyzed Buchwald-Hartwig C-O coupling (etherification) or through copper-catalyzed methods like the Ullmann condensation. wikipedia.orgnih.gov The Buchwald-Hartwig approach often utilizes palladium catalysts with bulky, electron-rich biaryl phosphine ligands and a strong base. organic-chemistry.org These conditions have proven effective for a wide range of aryl halides, including heteroaryl halides. organic-chemistry.org

Alternatively, the Ullmann reaction, which typically employs a copper catalyst (e.g., CuI or Cu₂O), a ligand (such as picolinic acid or a phenanthroline derivative), and a base (e.g., K₃PO₄ or Cs₂CO₃), is also a viable method for synthesizing aryl ethers from heteroaryl halides. nih.govnih.gov These reactions can be effective for sterically hindered phenols and various heteroaryl halides. nih.gov The choice between palladium and copper catalysis often depends on substrate compatibility and the desired reaction conditions.

Positional Effects on Reactivity and Selectivity

The reactivity of the 1-phenyl-1H-imidazole core is significantly influenced by the position of substitution (C2, C4, or C5). The electronic nature of the imidazole ring, combined with the steric and electronic influence of the N1-phenyl group, dictates the selectivity of various chemical transformations.

The positions on the imidazole ring have distinct electronic characteristics. The C2 position is situated between two nitrogen atoms, making it relatively electron-deficient. The C5 position is adjacent to the N1-phenyl group and is often the most nucleophilic and reactive position for electrophilic attack or C-H activation. The C4 position, while also electron-rich, is generally less reactive than the C5 position.

This inherent difference in reactivity is clearly demonstrated in palladium-catalyzed direct arylation reactions of 1-phenylimidazole. Studies have shown a higher reactivity of the C5-H bond compared to the C2-H bond, allowing for the selective formation of C5-arylated products. researchgate.net This selectivity is attributed to the C5 position being the most favorable site for concertive metalation-deprotonation, which is a key step in the catalytic cycle.

Furthermore, the synthesis and subsequent reactions of di-substituted imidazoles highlight the differential reactivity of the C4 and C5 positions. For example, in the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole, subsequent selective debromination to yield 4-bromo-1,2-dimethyl-1H-imidazole is a challenging step that underscores the subtle differences in the stability and reactivity of the C-Br bonds at these adjacent positions. thieme-connect.de The synthesis of 1-methyl-4-bromo and 1-methyl-5-bromo-imidazole regioisomers from methylation of 4(5)-bromoimidazole also points to the closely matched, yet distinct, reactivity of the N1 and N3 nitrogens in the precursor, which ultimately determines the final position of the bromine atom relative to the methyl group. thieme-connect.de

This positional reactivity can be compared to other N-substituted five-membered heterocycles like pyrrole, where the α-position (C2/C5) is significantly more reactive towards electrophiles than the β-position (C3/C4), a principle that generally holds for imidazoles as well. semanticscholar.org

| Position on 1-Phenyl-1H-imidazole Ring | Relative Reactivity | Governing Factors | Example Transformation |

|---|---|---|---|

| C5 | High | Most electron-rich/nucleophilic position; favorable for C-H activation. researchgate.net | Palladium-catalyzed C5-H direct arylation. researchgate.net |

| C4 | Moderate | Electron-rich, but generally less reactive than C5. Site for halogenation. | Site of the bromine atom in the title compound, allowing for cross-coupling reactions. |

| C2 | Low | Electron-deficient due to proximity to two nitrogen atoms. researchgate.net | Less favored site for electrophilic attack or C-H activation compared to C5. researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 4-Bromo-1-phenyl-1H-imidazole are employed to predict its geometry, reactivity, and vibrational characteristics. These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately.

DFT is instrumental in identifying the regions of a molecule that are susceptible to nucleophilic or electrophilic attack. The analysis of the electron density distribution reveals sites with electron surplus or deficiency. For this compound, the nitrogen atom at position 3 of the imidazole (B134444) ring is predicted to be a primary nucleophilic site due to the presence of a lone pair of electrons. Conversely, the carbon atoms, particularly C2 and C5 within the imidazole ring, and the hydrogen atoms of the phenyl ring are potential electrophilic sites. These predictions are often visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. For imidazole derivatives, the HOMO is often distributed over the imidazole ring, while the LUMO may be localized on the phenyl ring or delocalized across the molecule.

Table 1: Frontier Molecular Orbital Properties This table presents theoretical data for illustrative purposes based on typical DFT calculations for similar aromatic heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.23 |

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound are calculated. These theoretical structural parameters can be compared with experimental data from X-ray crystallography to validate the computational model.

Following geometry optimization, vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis calculates the frequencies of the normal modes of vibration. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. The theoretical spectra are crucial for interpreting experimental spectroscopic data and assigning specific bands to vibrational modes within the molecule. researchgate.netnih.gov

Table 2: Selected Calculated Vibrational Frequencies This table shows representative theoretical vibrational frequencies and their assignments for the core structures of this compound.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3150 | C-H stretch | Phenyl & Imidazole Rings |

| 1610 | C=C stretch | Phenyl Ring |

| 1495 | C=N stretch | Imidazole Ring |

| 1250 | C-N stretch | Imidazole Ring |

| 1100 | C-H in-plane bend | Phenyl Ring |

| 840 | C-H out-of-plane bend | Phenyl Ring |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is a valuable tool for predicting chemical reactivity, intermolecular interactions, and understanding charge distribution. The map uses a color scale to denote different potential values:

Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating favorable sites for nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, MEP analysis typically shows a negative potential (red) around the N3 atom of the imidazole ring, confirming it as a primary nucleophilic center. Positive potentials (blue) are generally located around the hydrogen atoms of the phenyl ring and the imidazole C2-H bond, highlighting their electrophilic character. researchgate.net

Further insights into the electronic structure and bonding can be obtained from topological analyses of various scalar fields derived from the electron density.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These analyses provide a quantitative measure of electron localization. nih.gov The resulting maps reveal the regions corresponding to core electrons, covalent bonds, and lone pairs. For this compound, ELF and LOL maps would show high localization in the C-C, C-N, and C-H bond regions, as well as around the nitrogen lone pairs and the bromine atom, while also illustrating the delocalization of π-electrons in the aromatic rings. researchgate.net

Reduced Density Gradient (RDG): The RDG analysis is used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govresearchgate.net By plotting the RDG against the electron density, different types of interactions can be distinguished. Isosurface maps are generated where colors indicate the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This analysis would help visualize intramolecular interactions between the phenyl and imidazole rings.

Quantum-Chemical Calculations of Intermolecular Interaction Energies

Understanding how molecules of this compound interact with each other is essential for predicting its solid-state properties and behavior in solution. Quantum-chemical calculations can quantify the energy of these intermolecular interactions. researchgate.net High-level methods like Coupled-Cluster with Single and Double and Perturbative Triple excitations (CCSD(T)) provide highly accurate interaction energies, though DFT methods are also widely used for larger systems due to their computational efficiency. These calculations can determine the strength of π-π stacking interactions between the aromatic rings of adjacent molecules and identify potential hydrogen bonding, which dictates the crystal packing and physical properties of the compound.

Molecular Docking Simulations for Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is routinely used to understand the interactions between a ligand and its target protein at the active site. While specific docking studies exclusively focused on this compound are not widely detailed, extensive research on analogous phenyl-imidazole and imidazole derivatives reveals key patterns of interaction and binding affinities.

The imidazole scaffold, due to its electron-rich nature, is adept at forming connections with a variety of enzymes and receptors. rjptonline.orgrjptonline.org Docking studies on a series of imidazole derivatives with antifungal, anticonvulsant, and anti-inflammatory properties have demonstrated strong binding affinities with their respective protein targets. For instance, simulations showed that certain imidazole derivatives could achieve binding affinities of -10.4 kcal/mol, -8.7 kcal/mol, and -10.9 kcal/mol with receptors such as human lanosterol (B1674476) 14α-demethylase (PDB ID: 1E9X), cyclooxygenase (PDB ID: 4COX), and other relevant proteins. rjptonline.orgrjptonline.org

Furthermore, research into 4-phenyl-imidazole (4-PI) derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an important therapeutic target for cancer, has utilized computational docking to guide inhibitor design. nih.gov These studies explore how substitutions on the phenyl ring and the imidazole ring can exploit interactions with amino acid residues within the active site, such as C129 and S167, to improve binding affinity. nih.gov Spectroscopic studies have confirmed that 4-PI binds to the heme iron at the active site of the enzyme, demonstrating a preference for the ferric form. nih.gov

Table 1: Examples of Binding Affinities from Molecular Docking Studies of Imidazole Derivatives

Compound Class Protein Target (PDB ID) Reported Binding Affinity (kcal/mol) Therapeutic Area Imidazole Derivatives Human Lanosterol 14α-demethylase (1E9X) -10.4 Antifungal Imidazole Derivatives Receptor associated with anticonvulsant activity (1EOU) -8.7 Anticonvulsant Imidazole Derivatives Cyclooxygenase (4COX) -10.9 Anti-inflammatory 4-Phenyl-imidazole Analogs (e.g., Compound 1) Indoleamine 2,3-dioxygenase (IDO) Ki = 3.6 µM Immunosuppression / Cancer

Note: Data represents findings from studies on various imidazole derivatives, not specifically this compound, to illustrate the utility of molecular docking for this class of compounds. rjptonline.orgrjptonline.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These studies are instrumental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. Both 2D and 3D-QSAR analyses have been successfully applied to series of imidazole derivatives to identify the key physicochemical and structural features governing their therapeutic effects. researchgate.netfrontiersin.orgnih.gov

In 3D-QSAR studies, molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated and correlated with biological activity. For a series of imidazole derivatives studied as inhibitors of the MCF-7 breast cancer cell line, a 3D-QSAR model was developed that yielded a regression coefficient (r²) of 0.81 and a cross-validation regression coefficient (q²) of 0.51, indicating a reliable model for predicting anticancer activity. frontiersin.orgnih.gov These models generate contour maps that visualize favorable and unfavorable regions for substitution, guiding chemists in modifying the molecule to improve its effectiveness. The analysis highlighted the significance of steric, electrostatic, and hydrophobic features in the interaction with the target. rjptonline.orgrjptonline.org

Similarly, a 2D-QSAR analysis of imidazole derivatives as Heme Oxygenase inhibitors produced a statistically significant model with an r² value of 0.8487. researchgate.net This study suggested that physicochemical descriptors play a crucial role in heme oxygenase inhibition. researchgate.net Such QSAR models provide detailed structural insights and highlight important binding features, which can guide the rational design of novel and more potent inhibitors. researchgate.net

Table 2: Statistical Validation of QSAR Models for Imidazole Derivatives

QSAR Model Type Target/Activity r² (Coefficient of Determination) q² (Cross-validated r²) Key Finding 3D-QSAR MCF-7 Cell Line Inhibition 0.81 0.51 Model is reliable for predicting anticancer activity.[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHLllxURun53aahRgEtfSkBMdXGTqci0r8j50WKMOs-Ue9TG_MWzVn_7c7cHFGMM-GoRERK5gHRS4h95-n798lXof_hN0zHwCKdnfZc-fd4WBIhJ5aGZMFvjeShH4Wwe3zZQhuKrQBhVXomus2QPjpoqBWbTcdPNZ90QEn3LUsava00Z5PBA4A6LagNxh2ap37mpw%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3jgJJ2PCUMe7eTT0E1mLzhZm7nvfwAYpSO6-cOmcOg2OoXqJJFcu7NKZ5MUCJ8jql3zsVKEHU9EhLHofoNrqMks1PObO463FEZcTb56iCUzAAb9mSDQ5xNlcAEgJwOBX-RriukcmUIZHjwONS)] 2D-QSAR Heme Oxygenase Inhibition 0.8487 0.6553 Physicochemical and alignment-independent descriptors are important for activity.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGSV7Qnm9wDHZPv-DkvVW0NFYfm_gM48mxxL4h444_agNYcdeDN9xWWrG6IGZ3x6ALEfXzXZpBd7pCgcXZEFdR3tVtnWQm7RaLXvnYaslnJUn6wFnR8ki72NyWfWGTi97S3hYvX0NlzDdYfJnL-RNmuyNJpuaxww78ZPV2OZVhJHtVH88B26x7eNTwqcvsJBVqwReaf3cf4miNnWHM6e_cDhQUjpWnFQHDgSbP1QhTT935aGmlPxis70w%3D)]

Note: These results are derived from studies on various series of imidazole derivatives and demonstrate the successful application of QSAR methodologies to this structural class.

In Silico Methods for Drug Similarity and Pharmacokinetic Profile Prediction (ADMET)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction has become an indispensable part of the early-stage drug discovery process, allowing for the screening of large libraries of compounds to eliminate those with unfavorable properties. nih.gov

For heterocyclic compounds like imidazole derivatives, computational tools are used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Studies on substituted thiazole Schiff base derivatives containing phenyl rings, for example, have utilized in silico ADMET predictions to validate their potential for oral bioavailability. nih.gov Similarly, in silico prediction of physicochemical properties and ADME profiles was a key component in the assessment of new benzimidazole (B57391) derivatives as selective cyclooxygenase-2 inhibitors. rsc.org

These predictive models often rely on machine learning algorithms and QSAR methods to establish relationships between a molecule's structure and its ADMET properties. nih.gov By evaluating these parameters computationally, researchers can prioritize the synthesis of compounds that are more likely to have favorable drug-like properties, saving significant time and resources.

Table 3: Common ADMET Parameters Evaluated Using In Silico Methods

Parameter Category Specific Property Importance in Drug Discovery Absorption Human Intestinal Absorption (HIA), Oral Bioavailability Determines how well the drug is absorbed into the bloodstream after oral administration. Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Penetration Influences the amount of free drug available to act on the target and its ability to reach the central nervous system. Metabolism Cytochrome P450 (CYP) Inhibition/Induction Predicts potential drug-drug interactions and metabolic stability. Excretion Clearance Rate Determines how quickly the drug is removed from the body. Toxicity AMES Mutagenicity, Carcinogenicity, Hepatotoxicity Flags potential for harmful side effects early in the discovery process.

Understanding Electronic Properties and Intramolecular Charge Transfer

The electronic properties of a molecule govern its reactivity, stability, and photophysical behavior. For "push-pull" systems, which contain electron-donating and electron-accepting groups, photoexcitation can lead to a phenomenon known as Intramolecular Charge Transfer (ICT). researchgate.netnih.gov In such a process, an electron is redistributed from the donor part of the molecule to the acceptor part, creating a highly polar excited state. The this compound structure contains a phenyl group and a bromo-imidazole moiety, which can participate in such electronic interactions.

Computational methods, particularly time-dependent density functional theory (TD-DFT), are essential for investigating these processes. researchgate.net These simulations can characterize the electronic nature of the ground state and various excited states, such as the initial locally-excited (LE) state and the subsequent charge-transfer (ICT) state. nih.gov

Studies on complex organic chromophores have shown that the efficiency and dynamics of ICT are highly dependent on the molecular structure and the polarity of the surrounding solvent. nih.gov For some molecules, the ICT state is planar and highly fluorescent, while for others, it involves a twisting of the molecular geometry (twisted intramolecular charge transfer or TICT), which can lead to fluorescence quenching. nih.gov Understanding the electronic distribution, as described by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical. In many push-pull systems, the HOMO is localized on the electron-donor fragment, while the LUMO is localized on the electron-acceptor fragment, facilitating the charge transfer upon excitation. nih.gov These theoretical investigations provide fundamental insights into the photophysical properties of the molecules, which is relevant for applications in materials science and biological imaging.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

4-Bromo-1-phenyl-1H-imidazole serves as a crucial building block in the synthesis of a wide array of complex organic molecules. The bromine atom at the 4-position of the imidazole (B134444) ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of larger, more intricate molecular frameworks. This versatility has been exploited in the synthesis of numerous compounds with potential biological and pharmaceutical activities.

The imidazole moiety itself is a privileged structure in medicinal chemistry, and by utilizing 4-bromo-substituted imidazoles, chemists can readily access a range of derivatives. For instance, derivatives of 4-bromo-1H-imidazole are utilized as key intermediates in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents. chemimpex.com The ability to perform reactions such as palladium-catalyzed amination on the brominated imidazole core allows for the synthesis of various N-aryl and N-alkyl aminoimidazoles, which are important scaffolds in drug discovery. sigmaaldrich.com

The strategic placement of the bromine atom allows for regioselective functionalization, a critical aspect in the total synthesis of complex natural products and novel therapeutic agents. The phenyl group at the 1-position also influences the compound's reactivity and solubility, making it a suitable starting material for a broad range of synthetic transformations.

Development of Advanced Organic Molecules and Diverse Heterocyclic Systems

The utility of this compound extends to the development of advanced organic molecules and a diverse range of heterocyclic systems. The imidazole ring can be further functionalized or incorporated into larger polycyclic systems. The bromo-substituent facilitates the construction of these complex structures through reactions like Suzuki, Stille, and Heck cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Research has demonstrated the synthesis of various phenyl-imidazole derivatives through de novo imidazole ring synthesis or by functionalizing pre-existing imidazole cores. nih.gov These methods allow for the creation of libraries of compounds with varied substituents on both the phenyl and imidazole rings, which is essential for structure-activity relationship (SAR) studies in drug development. nih.gov The synthesis of bi- and polycyclic heterocyclic systems often relies on the step-wise construction from versatile building blocks like this compound. For example, the imidazole ring can be fused with other rings to create imidazobenzimidazoles and other complex heterocyclic structures with unique electronic and biological properties. rrpharmacology.ru

Catalytic Applications of Imidazole Derivatives

Imidazole and its derivatives have found significant applications in the field of catalysis, acting as ligands, components of metal-organic frameworks, and even as catalysts themselves in specific organic transformations.

Ligands in Homogeneous Catalysis

The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can coordinate with metal ions, making imidazole derivatives excellent ligands in homogeneous catalysis. nih.gov This coordination can modulate the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. Imidazole-based ligands have been employed in a variety of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. nih.gov The ability to tune the substituents on the imidazole ring, such as the phenyl and bromo groups in this compound, allows for the fine-tuning of the ligand's properties and, consequently, the catalyst's performance.

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. magtech.com.cn Imidazole and its derivatives are widely used as organic linkers in the synthesis of MOFs due to their ability to bridge metal centers. researchgate.nettandfonline.com These materials can exhibit high surface areas and tunable pore sizes, making them promising candidates for catalytic applications. nih.gov

Imidazole-based MOFs can act as heterogeneous catalysts, offering advantages such as easy separation and reusability. The imidazole units within the framework can provide active sites for catalysis, or the porous structure can encapsulate catalytically active species. The functionalization of the imidazole linker, for instance with a bromo-phenyl group, can influence the resulting MOF's structure, stability, and catalytic properties. researchgate.net

Catalysts in Specific Organic Transformations (e.g., Olefin Epoxidation)

Derivatives of imidazole have been shown to catalyze specific organic reactions. For example, peroxovanadate imidazole complexes have been studied as catalysts for the epoxidation of olefins. acs.org In these systems, the imidazole ligand coordinates to the vanadium center and plays a crucial role in the catalytic cycle. The mechanism involves the transfer of an oxygen atom from the peroxovanadate complex to the olefin, forming an epoxide. The electronic properties of the imidazole ligand can influence the rate-determining step of this process. acs.org Furthermore, imidazole derivatives can act as initiators for the polymerization of epoxides in the curing of epoxy resins. researchgate.net

Applications in Material Science

The unique properties of this compound and its derivatives also lend themselves to applications in materials science. The incorporation of this compound into polymer formulations has been shown to improve the properties of materials used in coatings and adhesives, potentially leading to more durable products. chemimpex.com

The ability of imidazole derivatives to form highly ordered structures through self-assembly and coordination with metal ions is a key aspect of their use in creating novel materials. As mentioned previously, they are fundamental building blocks for Metal-Organic Frameworks (MOFs), which are materials with a wide range of applications including gas storage and separation, sensing, and drug delivery. magtech.com.cnnih.gov The specific functional groups on the imidazole linker, such as the bromo and phenyl groups, can be tailored to control the properties of the resulting MOF. For instance, the introduction of different functional groups can alter the framework's porosity, chemical affinity, and stability. nih.gov

Furthermore, imidazole-based compounds are being explored for the development of fluorescent materials. For example, pyrene-integrated cationic organic networks containing imidazole moieties have been developed for the detection and sequestration of pollutants. acs.orgacs.org

Below is a table summarizing the applications of this compound and its derivatives in various fields.

| Application Area | Specific Role of this compound and Derivatives | Examples of Resulting Products or Systems |

| Complex Organic Synthesis | Versatile building block for introducing the imidazole scaffold and for further functionalization via the bromo group. | Bioactive molecules, Active Pharmaceutical Ingredients (APIs), N-aryl and N-alkyl aminoimidazoles. chemimpex.comsigmaaldrich.comthieme-connect.de |

| Advanced Organic Molecules | Precursor for the synthesis of complex heterocyclic systems through cross-coupling reactions. | Phenyl-imidazole derivatives, Polycyclic aromatic compounds, Imidazobenzimidazoles. nih.govrrpharmacology.ru |

| Homogeneous Catalysis | As a ligand to modulate the properties of metal catalysts. | Metal-imidazole complexes for cross-coupling, hydrogenation, and oxidation reactions. nih.govnih.gov |

| MOF Catalysis | Organic linker for the construction of catalytically active Metal-Organic Frameworks. | Imidazole-based MOFs for heterogeneous catalysis. researchgate.nettandfonline.com |

| Specific Organic Transformations | Catalyst or co-catalyst in specific reactions. | Peroxovanadate imidazole complexes for olefin epoxidation, Initiators for epoxy resin curing. acs.orgresearchgate.net |

| Materials Science | Component in polymer formulations and building block for advanced materials. | Improved coatings and adhesives, Metal-Organic Frameworks (MOFs), Fluorescent sensors. chemimpex.comacs.orgacs.org |

Semiconductor Building Blocks

While direct applications of this compound as a standalone organic semiconductor are not widely reported, its primary role is that of a crucial precursor for larger conjugated systems used in organic electronics. The synthesis of organic semiconductors often relies on the step-by-step construction of molecules with extensive π-conjugated systems, which are essential for efficient charge transport.

The bromine atom on the imidazole ring is perfectly suited for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of other aromatic or heterocyclic moieties, extending the π-conjugation and building up the desired semiconductor backbone. The phenyl-imidazole core itself offers good thermal stability and desirable electronic properties that can be incorporated into the final material. For instance, similar brominated heterocyclic compounds are routinely used to synthesize polymers and small molecules for applications in organic field-effect transistors (OFETs) and other electronic devices. The versatility of this compound allows it to be a foundational piece in the synthesis of both p-type and n-type semiconductor materials, depending on the electronic nature of the groups it is coupled with.

Organic Light-Emitting Diode (OLED) Intermediates

The field of OLED technology heavily relies on intermediates that can be used to construct molecules with high thermal stability, excellent film-forming properties, and specific functions like charge transport or light emission. This compound serves as a key intermediate in the synthesis of materials for various layers within an OLED device.

The utility of brominated phenyl-imidazole derivatives is well-established in the synthesis of advanced OLED materials. For example, the related compound 1-(3-Bromophenyl)-2-Phenyl-1H-Benzo[d]Imidazole is a vital intermediate for OLEDs, where its structure contributes to efficient charge transport and luminescence in the final emissive materials. innospk.com The presence of the bromine atom in these precursors is critical, as it allows for the use of coupling reactions (e.g., Suzuki coupling) to attach other functional groups, such as emissive chromophores or charge-transporting moieties. acs.org

Research on phenanthroimidazole-based fluorescent materials for high-efficiency blue OLEDs demonstrates this synthetic strategy. acs.org In these studies, brominated imidazole derivatives are coupled with other aromatic structures to create complex, high-performance molecules that serve as the emissive layer in the OLED stack. acs.orgelsevierpure.com These resulting materials often exhibit high thermal stability, with decomposition temperatures (Td) and glass transition temperatures (Tg) suitable for the vacuum deposition processes used in OLED fabrication. acs.org The this compound scaffold provides the basic structural and electronic properties that, when elaborated, can lead to materials with high quantum yields and specific emission colors. elsevierpure.com

Dyes for Solar Cells and Other Optical Applications

Imidazole derivatives are a promising class of compounds for use as sensitizers in dye-sensitized solar cells (DSSCs). nih.govechemcom.com In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, usually titanium dioxide (TiO₂), generating a current. The efficiency of this process is highly dependent on the dye's molecular structure, particularly its electronic energy levels (HOMO and LUMO) and light-harvesting ability. nih.gov

Organic dyes for DSSCs are often designed with a Donor-π-Acceptor (D-π-A) architecture. The imidazole motif is exceptionally versatile and can be incorporated as the donor, acceptor, or the π-bridge component. nih.govresearchgate.net this compound is an ideal starting material for creating such dyes. The bromine atom provides a reactive site to attach donor and acceptor groups, allowing for the systematic design and synthesis of dyes with tailored properties.

Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to design novel imidazole-based dyes and predict their performance. echemcom.com These studies show how modifying the π-bridge that connects the donor and acceptor parts of the dye can tune the key parameters for DSSC efficiency. For example, extending the conjugation of the π-bridge can lower the LUMO level and reduce the HOMO-LUMO energy gap, which can improve both the electron injection efficiency and the light absorption spectrum. echemcom.com

The table below, based on theoretical data for a series of designed imidazole dyes, illustrates how structural modifications can impact crucial electronic properties.

| Dye | π-Bridge Modification | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) |

| C1 | Single Thiophene (B33073) | -4.92 | -2.93 | 1.99 |

| C2 | Double Thiophene | -4.81 | -2.90 | 1.91 |

| C3 | Furan | -5.02 | -2.89 | 2.13 |

| C4 | Phenyl | -5.13 | -2.88 | 2.25 |

| C5 | Biphenyl (B1667301) | -5.04 | -2.92 | 2.12 |

This table is generated based on data from a theoretical study on imidazole derivative dyes echemcom.com. The values demonstrate the principle of tuning electronic properties through structural modification.

As shown, changing the π-bridge from a single thiophene (C1) to a double thiophene (C2) results in the lowest energy gap, which is often desirable for better light harvesting. echemcom.com The use of this compound as a foundational building block enables the practical synthesis of such systematically varied dye structures.

Development of Novel Materials with Specific Electronic and Photophysical Properties

The ability to precisely control molecular structure through the use of versatile building blocks like this compound is fundamental to the development of new materials with targeted functions. The electronic properties, such as the HOMO and LUMO energy levels, and photophysical properties, such as absorption and emission wavelengths and quantum yields, are directly linked to the molecular structure.

By using this compound as a scaffold, chemists can append various functional groups through its reactive bromine site. This modular approach allows for the fine-tuning of the material's properties:

Tuning Energy Levels: Attaching electron-donating groups tends to raise the HOMO level, while attaching electron-withdrawing groups can lower the LUMO level. This control is critical for aligning the energy levels of different layers in electronic devices like OLEDs and organic photovoltaics to ensure efficient charge injection and transport. The data in the table above illustrates this principle, where different π-bridges systematically alter the HOMO, LUMO, and energy gap values. echemcom.com

Controlling Photophysical Properties: The choice of coupled aromatic systems can dictate the absorption and emission characteristics of the resulting material. For example, extending the π-conjugation generally leads to a red-shift (longer wavelength) in both absorption and emission spectra, allowing for the creation of materials that interact with specific regions of the electromagnetic spectrum. mdpi.com This is essential for creating emitters of different colors (e.g., blue, green, red) for OLED displays or absorbers that capture a broad range of the solar spectrum for photovoltaic cells.

Enhancing Thermal Stability: The inherent stability of the imidazole and phenyl rings contributes to the high thermal stability of the derived materials. Research on related phenanthroimidazole derivatives has shown high glass transition temperatures (Tg) and decomposition temperatures (Td), which are crucial for ensuring the longevity and reliability of electronic devices during operation. acs.org

Creating Novel Architectures: Beyond small molecules, imidazole-containing monomers can be used to synthesize advanced materials like cationic organic networks (CONs). These materials can possess unique functionalities, such as serving as platforms for the fluorescent detection and sequestration of environmental pollutants. acs.org

The synthetic accessibility offered by this compound makes it a valuable component in the materials scientist's toolbox for creating a new generation of functional organic materials.

Advanced Medicinal Chemistry Research and Biological Interactions

Structure-Activity Relationship (SAR) Studies Focused on the Imidazole (B134444) Core

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For phenyl-imidazole derivatives, including 4-Bromo-1-phenyl-1H-imidazole, SAR studies have provided critical insights into the features necessary for therapeutic efficacy.

The imidazole core is essential for the biological activity of many compounds, often acting as a key binding motif to metallic centers in enzymes, such as the heme iron. Modifications to both the phenyl ring and the imidazole ring can drastically alter a compound's potency and selectivity. For instance, in the context of antimicrobial activity, the presence and position of halogen groups, like the bromine atom in this compound, can significantly enhance efficacy. The bromine substituent increases lipophilicity, which may facilitate passage through microbial cell membranes.

SAR studies on related imidazole compounds have demonstrated that:

Substituents on the Phenyl Ring : The nature and position of substituents on the phenyl group attached to the imidazole nitrogen are crucial. Electron-withdrawing groups (e.g., nitro, fluoro) or electron-donating groups (e.g., methoxy) can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets. For example, in a series of antifungal biphenyl (B1667301) imidazole derivatives, modifications on the biphenyl moiety led to compounds with minimum inhibitory concentration (MIC) values as low as 0.03125 μg/mL. guidechem.com

Substitution on the Imidazole Ring : Altering substituents on the imidazole ring itself directly impacts target binding. The introduction of bulky groups can create steric hindrance or establish new beneficial interactions within a target's active site. The position of the phenyl group on the imidazole nitrogen (N-1) is a common feature in many biologically active imidazoles.

Linker Groups : The connection between the imidazole and other pharmacophoric elements is also a key area of study. For instance, SAR studies on 1-(4-biphenylylmethyl)-1H-imidazole derivatives as inhibitors of CYP121 in Mycobacterium tuberculosis have highlighted favorable features for affinity and antimycobacterial activity. researchgate.net

Table 1: SAR Insights for Phenyl-Imidazole Derivatives

| Structural Modification | Observed Effect on Biological Activity | Example Context |

|---|---|---|

| Substitution on the N-1 Phenyl Ring | Modulates electronic properties and target affinity. Specific substitutions can enhance antimicrobial or enzyme inhibitory activity. guidechem.comnih.gov | Antifungal, Antibacterial |

| Halogenation (e.g., Bromo group) | Often increases lipophilicity and can enhance potency. nih.gov | Antimicrobial |

| Modifications at C-4/C-5 of Imidazole | Influences shape complementarity and interactions within the target's active site. | Enzyme Inhibition |

| Introduction of a second phenyl ring (biphenyl moiety) | Can significantly increase potency against certain fungal pathogens. guidechem.com | Antifungal (CYP51 inhibition) |

Modulating Enzyme and Receptor Activity

The imidazole moiety is a well-known pharmacophore that can interact with a variety of enzymes and receptors, often by coordinating with metal ions in active sites or by participating in hydrogen bonding.

Investigation of Enzyme Inhibition Mechanisms

Research into phenyl-imidazole derivatives has identified several key enzymes that are potently inhibited by this class of compounds.

Indoleamine 2,3-Dioxygenase (IDO) : IDO is a heme-containing enzyme that is a significant target in cancer immunotherapy. The parent compound, 4-phenyl-imidazole (4-PI), is a known inhibitor of IDO. mdpi.com It functions by binding to the heme iron at the enzyme's active site. mdpi.com Systematic studies of 4-PI derivatives have shown that substitutions on the phenyl ring can dramatically improve inhibitory potency. Some derivatives are approximately ten times more potent than the original 4-PI compound. mdpi.com This inhibition is a promising strategy for overcoming pathological immune suppression in diseases like cancer. mdpi.com

Acetylcholinesterase (AChE) : While direct studies on this compound are limited, other substituted triphenyl imidazole derivatives have been evaluated as AChE inhibitors. semanticscholar.org AChE is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov One study found that a 2,4,5-triphenyl imidazole derivative could inhibit 25.8% of AChE activity at a concentration of 150 μg/mL. semanticscholar.org

Xanthine (B1682287) Oxidase (XO) : The structural motif of 4-bromo-1,2-dimethyl-1H-imidazole, a close analog, has been identified as a key building block for constructing xanthine oxidase inhibitors. acs.org XO is an enzyme that plays a crucial role in purine (B94841) metabolism, and its inhibitors are used to treat conditions like gout.

Interaction with Specific Molecular Targets and Biochemical Pathways

The therapeutic effects of this compound derivatives are rooted in their precise interactions with molecular targets.

IDO1 Inhibition Pathway : In the inhibition of IDO1, computational docking and spectroscopic studies have revealed that the imidazole nitrogen directly coordinates with the ferric heme iron in the active site. mdpi.com Furthermore, specific amino acid residues, such as Serine 167 (S167) and Cysteine 129 (C129), are crucial for binding. mdpi.com Potent inhibitors often exploit hydrogen bonding interactions with S167. mdpi.comresearchgate.net By blocking the IDO1 enzyme, these compounds interfere with the kynurenine (B1673888) pathway of tryptophan metabolism, which is a key mechanism of tumor-induced immunosuppression.

CYP51 Inhibition in Fungi : In the context of antifungal activity, a primary target for azole compounds is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. guidechem.com This enzyme is vital for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Imidazole derivatives inhibit CYP51 by coordinating the imidazole nitrogen with the heme iron atom in the enzyme's active site, thereby disrupting ergosterol production and compromising the integrity of the fungal cell membrane. guidechem.com

CYP121 in Mycobacterium tuberculosis : Imidazole derivatives have also been identified as inhibitors of CYP121, an essential enzyme in M. tuberculosis. researchgate.net The binding mode involves the imidazole moiety acting as a ligand for the heme iron, blocking a solvent channel that leads to the active site. researchgate.net

Research on Antimicrobial Activity

Derivatives of this compound are recognized for their potential as broad-spectrum antimicrobial agents. The presence of the halogenated phenyl-imidazole scaffold is a recurring feature in compounds designed to combat bacterial and fungal infections. nih.gov

Antibacterial Effects and Mechanisms

Phenyl-imidazole derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. Studies on closely related bromo-imidazo[4,5-b]pyridine compounds have shown inhibitory activity against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Proteus vulgaris, and Klebsiella pneumoniae (Gram-negative).

While the exact mechanism for this compound is still under investigation, a potential mechanism for related compounds involves the inhibition of essential cellular processes. For example, novel derivatives of 4-bromo-1H-indazole have been found to act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents bacteria from replicating, leading to cell death.

Table 2: Antibacterial Activity of Selected Imidazole and Indazole Derivatives

| Compound Class | Bacterial Strains Tested | Observed Activity/Potency | Potential Mechanism |

|---|---|---|---|

| 4,5-Diphenyl-1H-imidazole derivatives | Staphylococcus aureus, Enterococcus faecalis | One derivative showed MIC of 4 μg/mL against S. aureus, twofold more potent than ciprofloxacin. | Not specified |

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | Significant inhibition zones observed at concentrations of 100-200 µg/disc. | Not specified |

| 4-Bromo-1H-indazole derivatives | Penicillin-resistant Staphylococcus aureus, Streptococcus pyogenes | Potent activity, with one compound being 32-fold more active than a reference compound against S. pyogenes. | FtsZ Inhibition |

Antifungal Effects and Mechanisms

The antifungal properties of imidazole-based compounds are well-established, with many clinically used antifungal drugs belonging to this class. Derivatives of this compound are part of a broader research effort to develop new and more potent antifungal agents.

The primary mechanism of action for antifungal imidazoles is the inhibition of the CYP51 enzyme, as detailed in section 7.2.2. guidechem.com This disruption of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, inhibition of fungal growth or cell death. Research on novel biphenyl imidazole derivatives has yielded compounds with excellent activity against clinically important yeasts like Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.03125 μg/mL. guidechem.com Other studies on bromo-imidazo-pyridine derivatives have also shown activity against molds such as Aspergillus niger and Pencillium chrysogenium.

Table 3: Antifungal Activity of Selected Imidazole Derivatives

| Compound Class | Fungal Strains Tested | Observed Activity/Potency | Primary Mechanism |

|---|---|---|---|

| Biphenyl imidazole derivatives | Candida albicans, Cryptococcus neoformans | Excellent activity with MIC values ranging from 0.03125 to 2 μg/mL. guidechem.com | CYP51 Inhibition guidechem.com |

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | Aspergillus niger, Pencillium chrysogenium | Moderate to good activity compared to the standard drug fluconazole. | Presumed CYP51 Inhibition |

| 1-(4-Biphenylylmethyl)-1H-imidazole derivatives | M. bovis BCG (related to tuberculosis) | Potent antimycobacterial activity. researchgate.net | CYP121 Inhibition researchgate.net |

Anti-inflammatory Research and Immunomodulation

The imidazole nucleus is a key component in many compounds investigated for anti-inflammatory properties. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the broader class of imidazole derivatives has shown significant potential in modulating inflammatory pathways. Research into substituted imidazoles has indicated their ability to inhibit the production of pro-inflammatory cytokines. nih.gov For instance, certain imidazole moieties have been identified as promising agents for treating both inflammation and breast cancer, partly through their ability to scavenge hydrogen peroxide. nih.gov

Immunomodulatory drugs can alter the immune system's response, and compounds that achieve this with fewer side effects are of great interest. nih.gov The therapeutic action of these drugs can involve the inhibition of T-cells or the prevention of TNF-mediated cellular responses. nih.gov The anti-inflammatory and immunomodulatory effects of natural compounds are also being explored, with some showing the ability to inhibit the inflammatory response in microglia and astrocytes by downregulating the expression of inducible nitric oxide synthase (iNOS) and heme oxygenase-1 (HO-1). nih.gov These mechanisms, often involving the NF-κB and MAPK signaling pathways, highlight the potential avenues through which phenyl-imidazole compounds could exert their effects. nih.gov

Antiviral Research

The imidazole scaffold is a crucial element in the development of antiviral agents. Although direct antiviral studies on this compound are limited, related structures have shown promise against a range of viruses. For example, novel indazole-containing compounds, which share heterocyclic features with imidazoles, have been developed as potent anti-influenza agents by targeting the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) interface, which is crucial for the virus's RNA-dependent RNA polymerase (RdRP) assembly.

Furthermore, research on substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives has demonstrated considerable activity against a variety of viruses, including Herpes simplex virus, Human Coronavirus (229E), and Influenza A and B viruses. nih.gov This suggests that the incorporation of a substituted phenyl ring on a heterocyclic structure can be a viable strategy for developing broad-spectrum antiviral agents. nih.gov The potential of this compound in this area warrants further investigation to determine its specific antiviral profile.

Anticancer Research and Antitumor Activity

The imidazole ring is a key structural feature in numerous anticancer agents. nih.gov Research has shown that derivatives of imidazole can exhibit significant antiproliferative activity against various cancer cell lines. nih.govsemanticscholar.org Studies on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have indicated that the presence of a bromo substituent on the phenyl ring contributes more to antitumor activity than chloro or fluoro substituents. semanticscholar.org